3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide
Overview
Description
3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide typically involves multiple steps. One common method includes the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions . The reaction pathway involves aldol condensation followed by intramolecular lactonization to form the chromene skeleton . Further treatment with various reagents can lead to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene: Known for its antitumor activity.
4-oxo-4H-chromen-3-carbaldehyde: A versatile synthon for synthesizing various chromene derivatives.
Uniqueness
3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide stands out due to its unique structure, which combines a chromene core with a phenylacetylamino group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-oxochromen-3-yl)-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4/c33-28(17-20-7-2-1-3-8-20)31-24-13-15-25(16-14-24)32-29(34)23-11-6-10-21(18-23)26-19-22-9-4-5-12-27(22)36-30(26)35/h1-16,18-19H,17H2,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOMPSGVDJRUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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